N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide is a chemical compound with a complex structure that has garnered interest in various scientific fields. It is categorized as an acetamide derivative, where the methanesulfonamide group is attached to an acetylated amino phenyl moiety. This compound is notable for its potential applications in pharmaceuticals and biochemistry.
This compound can be synthesized through established chemical methods, primarily involving the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride, typically in the presence of a base like triethylamine. Its structural characteristics and properties have been documented in various chemical databases and research articles.
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a nitrogen atom. It is also classified under amides due to the presence of the acetyl group.
The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide typically involves the following steps:
The reaction conditions must be carefully monitored to prevent side reactions and ensure high yield. The use of triethylamine helps neutralize the hydrochloric acid produced during the reaction, thus driving it toward product formation.
The molecular formula for N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide is C₉H₁₂N₂O₃S, with a molecular weight of 228.27 g/mol. Its structure includes:
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide can undergo various chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include nitro derivatives from oxidation and various amines from reduction.
The mechanism of action for N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide involves its interaction with biological targets, particularly in pharmacological settings. It may exhibit activity by inhibiting specific enzymes or modulating receptor activity due to its structural features that resemble known pharmacophores.
Relevant data indicates that this compound's properties make it suitable for various applications in medicinal chemistry and related fields .
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide has potential applications in:
The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide relies on established sulfonamide coupling methodologies, with two primary routes demonstrating efficacy. The direct sulfonylation approach involves reacting 4-aminoacetophenone with methanesulfonyl chloride under basic conditions to form N-(4-acetylphenyl)methanesulfonamide (CAS: 684083) as a key intermediate [5]. This reaction typically employs triethylamine as an acid scavenger in anhydrous dichloromethane at 0-5°C to minimize di-sulfonation side products. Alternative pathways utilize Friedlander condensation between o-aminobenzophenones and acetyl derivatives, though this method shows limitations for target molecules with free amino groups due to undesirable side reactions [6].
A critical bromination step transforms the acetyl group to α-bromo ketone using bromine in acetic acid or N-bromosuccinimide in carbon tetrachloride, yielding N-[4-(2-bromoacetyl)phenyl]methanesulfonamide with >85% purity [4]. Subsequent nucleophilic displacement with ammonia or phthalimide-Keller protocols introduces the aminoacetyl functionality. Final reduction of azide intermediates (when applicable) employs stoichiometric tin(II) chloride or catalytic hydrogenation (Pd/C, 5-10 psi H₂), though these methods present purification challenges for industrial-scale production [4] [9].
Table 1: Key Intermediates in Traditional Synthesis
Intermediate | CAS Number | Chemical Name | Synthetic Step |
---|---|---|---|
Precursor A | 684083 | N-(4-acetylphenyl)methanesulfonamide | Sulfonylation |
Intermediate B | - | N-[4-(2-bromoacetyl)phenyl]methanesulfonamide | Bromination |
Final Compound | - | N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide | Amination |
Reductive amination strategies have emerged as superior alternatives to nucleophilic displacement for constructing the aminoacetyl moiety. Transition metal-catalyzed methods leverage palladium complexes (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura couplings, enabling direct installation of protected aminoethyl groups onto aryl halide intermediates [7]. These systems operate under mild conditions (70-90°C) in mixed solvent systems (toluene/ethanol/water 4:2:1) with potassium carbonate base, achieving >90% conversion within 8 hours [7].
In contrast, biocatalytic approaches employ Candida viswanathii MTCC 5158 whole-cell catalysts for asymmetric reduction of α-bromo ketone precursors. This system achieves 96% enantiomeric excess for (S)-isomers within 12 hours at 28°C in phosphate buffer (pH 7.0) [4]. However, conversion rates decline precipitously beyond 12 hours due to enzymatic deactivation. Comparative studies reveal that hydrazine hydrate-mediated reductions, while cost-effective, generate significant hydrazine byproducts (>15%) that complicate purification and diminish overall yield to 65-70% [4]. The enzymatic route eliminates heavy metal contamination concerns but introduces scalability limitations from biomass cultivation requirements.
Solvent selection critically influences reaction kinetics and yield throughout the synthetic sequence. For the initial sulfonylation step, polar aprotic solvents (DMF, acetonitrile) accelerate reaction rates but promote over-sulfonylation, reducing yields to 60-65%. Dichloromethane at 0°C maximizes selectivity (88% yield) despite slower kinetics [5]. Temperature optimization studies demonstrate that bromination efficiency peaks at 45°C in acetic acid, with lower temperatures (25°C) causing incomplete conversion (<70%) and higher temperatures (65°C) triggering di-bromination [4].
For reductive amination, mixed solvent systems prove essential: tetrahydrofuran/methanol (3:1 v/v) enhances reagent solubility while maintaining enzymatic activity in biocatalytic routes [4]. Concentration optimization reveals that maintaining ≤0.5M substrate concentration prevents aggregation-induced side reactions during amination. Post-reaction processing employs extractive workup optimization with ethyl acetate/water partitioning at pH 8.5, effectively removing ionic impurities while minimizing product loss to aqueous phases (<5%) [3]. Crystallization from ethanol/water (1:3) yields the target compound in >99% purity, with residual solvent levels below ICH Q3C limits [3].
Table 2: Optimized Reaction Conditions for Key Steps
Synthetic Step | Optimal Solvent System | Temperature Range | Key Yield Factor |
---|---|---|---|
Sulfonylation | Dichloromethane | 0-5°C | Acid scavenger stoichiometry (1.05 eq) |
Bromination | Acetic acid | 45±2°C | Bromine addition rate (dropwise/30 min) |
Biocatalytic Amination | THF:Phosphate buffer (1:3) | 28°C | Biomass-to-substrate ratio (2:1 w/w) |
Crystallization | Ethanol:Water (1:3) | 0-4°C | Cooling gradient (1°C/min) |
Sustainable methodologies focus on catalyst recycling and waste stream minimization. The Candida viswanathii biocatalyst retains >80% activity through five batch cycles when immobilized on chitosan-alginate beads, significantly reducing biological waste [4]. Solvent-free sulfonylation using microwave irradiation (300W, 100°C) achieves complete conversion in 15 minutes with minimal triethylamine (1.1 eq), eliminating halogenated solvent requirements . Life cycle assessment reveals this approach reduces the E-factor (kg waste/kg product) from 32 to 8 compared to conventional routes.
Atom-economic transformations replace bromination with direct oxidative amination using tert-butyl nitrite and palladium(II) acetate in DMSO at 80°C, converting methyl ketones directly to aminoacetyl derivatives in one pot [5]. This bypasses bromine handling hazards and halide waste streams but requires careful control of nitrogen oxide off-gases. Continuous flow processing enables in-line neutralization of acidic byproducts using packed-bed ion exchange resins, reducing water consumption by 65% compared to batch extraction methods . These integrated approaches demonstrate 40-50% reduction in process mass intensity while maintaining product quality specifications.
Industrial translation faces significant hurdles in purification bottlenecks. Chromatographic removal of regioisomeric impurities (meta-substituted byproducts) becomes impractical above kilogram-scale due to low throughput and high solvent consumption [2]. Alternative crystallization-based purification requires precise control of cooling profiles (≤0.5°C/min) in ethanol/water mixtures to prevent oiling out, particularly challenging for batches exceeding 50 kg [3]. Catalyst cost escalation occurs in asymmetric synthesis, where homogeneous transition metal catalysts (e.g., Ru(Binap)Cl₂) account for >60% of raw material costs at production scale [7].
Thermal management limitations emerge during exothermic sulfonylation (ΔH = -89 kJ/mol) in large reactors (>1000L), where heat transfer constraints cause localized hot spots (>15°C above setpoint) that degrade sulfonamide products . Mitigation strategies employ segmented addition protocols with enhanced mixing (Re ≥ 10⁵). Supply chain vulnerabilities include inconsistent availability of Candida viswanathii biomass, requiring 18-month lead times for GMP-compliant strain banking [4]. Regulatory compliance necessitates strict control of genotoxic impurities (bromine residues <10 ppm), requiring additional processing steps that reduce overall yield by 12-15% in scaled operations [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3